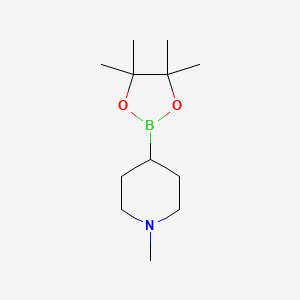![molecular formula C37H34N6O4 B597641 (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be CAS No. 139290-79-2](/img/new.no-structure.jpg)
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a morpholine ring, which is further substituted with a hydroxymethyl group and a diphenylmethyl moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be typically involves multiple steps, including the formation of the purine base, the introduction of the morpholine ring, and the addition of the hydroxymethyl and diphenylmethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehyde or carboxylic acid derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may serve as a probe for studying biochemical pathways and interactions. Its ability to interact with specific biological targets can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and functional groups suggest that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and technologies. Its chemical properties may enable the creation of advanced materials with unique characteristics, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the purine base suggests that it could interact with nucleic acids or proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives and morpholine-containing molecules. Examples include:
Adenosine: A purine nucleoside involved in various biochemical processes.
Morphine: A morpholine derivative with analgesic properties.
Diphenhydramine: An antihistamine with a diphenylmethyl group.
Uniqueness
The uniqueness of (2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
139290-79-2 |
|---|---|
Fórmula molecular |
C37H34N6O4 |
Peso molecular |
626.717 |
Nombre IUPAC |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C37H34N6O4/c1-46-30-19-17-29(18-20-30)37(27-13-7-3-8-14-27,28-15-9-4-10-16-28)42-21-31(23-44)47-32(22-42)43-25-40-33-34(38-24-39-35(33)43)41-36(45)26-11-5-2-6-12-26/h2-20,24-25,31-32,44H,21-23H2,1H3,(H,38,39,41,45)/t31-,32+/m0/s1 |
Clave InChI |
OTYRAHBIBWEKFT-AJQTZOPKSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4CC(OC(C4)N5C=NC6=C5N=CN=C6NC(=O)C7=CC=CC=C7)CO |
Sinónimos |
(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)





![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)
